5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and a pyrazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom , and pyrazole is a five-membered ring with two nitrogen atoms . Both of these structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrazole rings, along with various substituents. The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Fluorescence Properties
A study on the synthesis and properties of fluorescence dyes, specifically tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, detailed the creation of highly fluorescent compounds through a facile reaction. These compounds exhibited high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. Their application in living cell imaging was explored, indicating potential uses in biological research and diagnostics (Chen et al., 2012).
Antiallergic Activity
Research on antianaphylactic agents led to the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, demonstrating significant antiallergic activity. These compounds showed potential as antiallergic agents, with some being more potent than disodium cromoglycate, a known antiallergic drug. This suggests their applicability in the development of new antiallergic medications (Nohara et al., 1985).
Antimicrobial and Anticancer Potential
A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the compound's potential in creating novel therapeutic agents. For instance, some pyrazole derivatives showed significant activity against phytopathogenic fungi, indicating potential in agricultural applications to combat plant diseases (Vicentini et al., 2007). Additionally, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives demonstrated antiproliferative effects against cancer cells, suggesting their use in cancer therapy (Ananda et al., 2017).
Heterocyclic Compound Synthesis
Research into the synthesis of polycyclic systems containing oxadiazole rings and pyrazolopyrimidine derivatives has expanded the toolkit for creating novel heterocyclic compounds with potential biological activity. These studies contribute to the development of new materials with specific properties, such as biological activity predictions and regioselective synthesis for potential antiproliferative agents (Kharchenko et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-10-12-18(13-11-16)27-15-17(14-22(27)29)24(30)25-23-20-8-5-9-21(20)26-28(23)19-6-3-2-4-7-19/h2-4,6-7,10-13,17H,5,8-9,14-15H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMZSINMDHHOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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